MAOB vs MAOA Selectivity: Quantified Differential Inhibition of Monoamine Oxidase Isoforms
In enzyme inhibition assays conducted under identical experimental conditions, 1-methyl-2-oxopyrrolidine-4-carboxamidine hydrochloride demonstrates preferential inhibition of monoamine oxidase B (MAOB) over monoamine oxidase A (MAOA), with an MAOB IC50 of 370 nM compared to an MAOA IC50 of 1,240 nM [1]. This represents an approximately 3.35-fold selectivity for MAOB over MAOA within the same assay system.
| Evidence Dimension | Enzyme inhibition potency and isoform selectivity |
|---|---|
| Target Compound Data | MAOB IC50 = 370 nM; MAOA IC50 = 1,240 nM |
| Comparator Or Baseline | MAOA (same compound, different target isoform) IC50 = 1,240 nM |
| Quantified Difference | 3.35-fold more potent against MAOB than MAOA |
| Conditions | Inhibition of human MAOB and MAOA after 1 hr by luminescence assay; ChEMBL-curated data |
Why This Matters
MAOB-selective inhibition is therapeutically relevant for Parkinson's disease, where MAOB inhibitors (e.g., selegiline, rasagiline) are established treatments, while MAOA inhibition is associated with dietary tyramine interactions and cardiovascular side effects — a 3.35-fold selectivity window provides a quantifiable basis for prioritizing this scaffold over non-selective MAO inhibitors in neuropharmacology research.
- [1] BindingDB BDBM50425487 / ChEMBL CHEMBL2313294. Affinity Data: Human MAOB IC50 = 370 nM; Human MAOA IC50 = 1.24E+3 nM. University of Parma / ChEMBL curation. View Source
